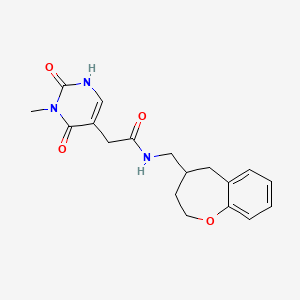![molecular formula C16H18N2O2S B5682722 5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B5682722.png)
5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide, commonly known as DTPA, is a chemical compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DTPA is synthesized using a specific method that involves several steps and requires expertise in organic chemistry.
Wirkmechanismus
DTPA binds to the bromodomain of BRD4, preventing it from binding to acetylated histones. This inhibition leads to the downregulation of genes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. DTPA also inhibits the production of cytokines involved in inflammation, leading to the potential use of DTPA as an anti-inflammatory agent.
Biochemical and Physiological Effects
DTPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines involved in inflammation. DTPA has a low toxicity profile and does not have significant adverse effects on normal cells. However, more research is needed to determine the long-term effects of DTPA on human health.
Vorteile Und Einschränkungen Für Laborexperimente
DTPA has several advantages for lab experiments. It is a potent inhibitor of BRD4, making it a useful tool for studying the role of BRD4 in disease. DTPA has a low toxicity profile, making it safe for use in vitro and in vivo. However, DTPA has limitations as well. It is difficult to synthesize and requires expertise in organic chemistry. DTPA is also expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions related to DTPA. One potential application is the use of DTPA as a therapeutic agent for the treatment of cancer and inflammatory diseases. More research is needed to determine the long-term effects of DTPA on human health. Another future direction is the development of more potent and selective inhibitors of BRD4. These inhibitors could have significant implications for the treatment of cancer and other diseases. Overall, DTPA has significant potential for use in drug discovery and development, and more research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of DTPA involves several steps that require expertise in organic chemistry. The first step involves the reaction of 3-bromo-2-nitrothiophene with diethylamine to form 3-(diethylamino)-2-nitrothiophene. The second step involves the reduction of 3-(diethylamino)-2-nitrothiophene using palladium on carbon and hydrogen gas to form 3-(diethylamino)thiophene. The third step involves the reaction of 3-(diethylamino)thiophene with isatoic anhydride to form 5-{3-[(diethylamino)carbonyl]phenyl}thiophene-2-carboxamide. The final product is purified using chromatography techniques to obtain a high yield of pure DTPA.
Wissenschaftliche Forschungsanwendungen
DTPA has potential applications in drug discovery and development. It has been identified as a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a protein that plays a critical role in the regulation of gene expression and is involved in several diseases, including cancer and inflammation. DTPA has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been identified as a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[3-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-5-6-11(10-12)13-8-9-14(21-13)15(17)19/h5-10H,3-4H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPQKSOYTMWRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(Diethylamino)carbonyl]phenyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[(1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5682639.png)
![1-(5-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5682656.png)

![3-[2-(2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5682667.png)
![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682668.png)
![{3-allyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5682676.png)
![1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride](/img/structure/B5682679.png)

![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5682698.png)

![N-{[(2-ethoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5682718.png)


![3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5682750.png)